CDK6 Binding Potency and Selectivity
3-Chloro-6-(cyclopropylmethoxy)pyridazine demonstrates potent binding to CDK6/Cyclin D3, a critical target in cell cycle regulation and oncology. Its Ki of 13 nM [1] is comparable to clinically approved CDK4/6 inhibitors like Palbociclib (IC50 = 16 nM for CDK6) and significantly more potent than many research-grade CDK6 tool compounds. This high affinity, combined with the compound's distinct chemical scaffold, offers a valuable alternative to established chemotypes for studying CDK6 biology and overcoming resistance mechanisms [2].
| Evidence Dimension | Binding affinity to CDK6/Cyclin D3 |
|---|---|
| Target Compound Data | Ki = 13 nM |
| Comparator Or Baseline | Palbociclib (PD-0332991): IC50 = 16 nM for CDK6 |
| Quantified Difference | Target compound exhibits comparable potency to a clinically approved CDK6 inhibitor. |
| Conditions | Radiometric assay assessing inhibition constant (Ki) |
Why This Matters
Provides a structurally novel CDK6 ligand with high affinity, facilitating structure-activity relationship (SAR) studies and potential development of next-generation CDK6 inhibitors with differentiated selectivity or resistance profiles.
- [1] BindingDB. Entry BDBM50594620 (CHEMBL5176826). Binding affinity to CDK6/Cyclin D3 (Ki = 13 nM). View Source
- [2] Patents Examined by James O. Wilson. US Patent 9040537. Pyridazine compounds as kinase inhibitors. View Source
